molecular formula C11H13NO6 B14274092 Acetic acid, (5-methoxy-2-nitrophenoxy)-, ethyl ester CAS No. 157067-43-1

Acetic acid, (5-methoxy-2-nitrophenoxy)-, ethyl ester

Cat. No.: B14274092
CAS No.: 157067-43-1
M. Wt: 255.22 g/mol
InChI Key: JXSHOMYBECJYBQ-UHFFFAOYSA-N
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Description

Acetic acid, (5-methoxy-2-nitrophenoxy)-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of acetic acid, featuring a 5-methoxy-2-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (5-methoxy-2-nitrophenoxy)-, ethyl ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (5-methoxy-2-nitrophenoxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like alcohols or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Acetic acid, (5-methoxy-2-nitrophenoxy)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (5-methoxy-2-nitrophenoxy)-, ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The nitro group can be reduced to an amino group, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, (5-methoxy-2-nitrophenoxy)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-Methoxy-2-(5-methoxy-2-nitrophenoxy)-acetic acid methyl ester: Another related compound with slight structural variations.

Uniqueness

Acetic acid, (5-methoxy-2-nitrophenoxy)-, ethyl ester is unique due to its specific ester group and the presence of both methoxy and nitro functional groups

Properties

IUPAC Name

ethyl 2-(5-methoxy-2-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-3-17-11(13)7-18-10-6-8(16-2)4-5-9(10)12(14)15/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSHOMYBECJYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470952
Record name Acetic acid, (5-methoxy-2-nitrophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157067-43-1
Record name Acetic acid, (5-methoxy-2-nitrophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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